4-(4-Chlorophenyl)butan-2-one (CAS 3506-75-0) is a halogenated arylalkyl ketone with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol. It is a pale-yellow liquid at ambient temperature, with a boiling point of 90–91 °C at 0.5 mmHg (257.7 °C at 760 mmHg) and a density of 1.111 g/cm³.
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
CAS No.3506-75-0
Cat. No.B057468
⚠ Attention: For research use only. Not for human or veterinary use.
4-(4-Chlorophenyl)butan-2-one (CAS 3506-75-0) – Procurement-Relevant Chemical Profile
4-(4-Chlorophenyl)butan-2-one (CAS 3506-75-0) is a halogenated arylalkyl ketone with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol [1]. It is a pale-yellow liquid at ambient temperature, with a boiling point of 90–91 °C at 0.5 mmHg (257.7 °C at 760 mmHg) and a density of 1.111 g/cm³ [1][2]. The compound is classified under the EU CLP regulation as a skin irritant (Skin Irrit. 2, H315), eye irritant (Eye Irrit. 2A, H319), and may cause respiratory irritation (STOT SE 3, H335) [3]. Its primary documented research application is as a reactant in the synthesis of diarylheptanoid tumor necrosis factor-α (TNF-α) inhibitors [4].
1
Diarylheptanoid TNF-α inhibitor synthesis Validated ketone reactant in aldol-based pharmacophore construction
2
Process chemistry scale-up Supported by Organic Syntheses checked procedure
3
Halogen SAR benchmark para-Chloro reference for fluoro / bromo analog profiling
[1] Citterio, A. Reductive Arylation of Electron-Deficient Olefins: 4-(4-Chlorophenyl)butan-2-one. Org. Synth. 1984, 62, 67. DOI: 10.15227/orgsyn.062.0067. View Source
[2] PubChem Compound Summary: 4-(4-Chlorophenyl)butan-2-one, CID 219277. National Center for Biotechnology Information. View Source
Why In-Class Analogs Cannot Substitute for 4-(4-Chlorophenyl)butan-2-one Without Re-Validation
4-(4-Chlorophenyl)butan-2-one occupies a narrow but non-interchangeable position within the 4-arylbutan-2-one family. The para-chloro substituent imparts a distinct combination of moderate electron-withdrawing character and lipophilicity (XLogP3 = 2.5) [1] that directly influences both the compound's reactivity in aldol-type C–C bond-forming reactions and the physicochemical properties of downstream products. Replacing it with the unsubstituted phenyl, 4-fluoro, or 4-bromo analog alters the electronic landscape at the α-carbon, modifies the boiling point (which affects distillation-based purification), and changes the safety classification [2]. Furthermore, the specifically validated synthetic procedure—reductive arylation of 3-buten-2-one with 4-chlorobenzenediazonium chloride—yields a defined purity profile (>99% by GLC) [3] that has not been identically replicated for every halogen congener. These factors collectively mean that straightforward substitution without experimental re-optimization risks altered reaction kinetics, different impurity profiles, and unpredictable toxicological outcomes.
Electronic and reactivity mismatch
Replacing para-Cl with H, F, or Br shifts the α-carbon electronic landscape, which may alter aldol reaction kinetics and downstream impurity profiles.
Purification parameter divergence
Boiling point and distillation cut points differ significantly among 4-arylbutan-2-one analogs; conditions validated for the chloro compound may not transfer directly.
Documented synthetic route specificity
The Organic Syntheses procedure is validated only for the 4-chloro congener; equivalent peer-reviewed protocols are not available for other halogen variants.
[1] PubChem Compound Summary: 4-(4-Chlorophenyl)butan-2-one, CID 219277. National Center for Biotechnology Information. View Source
[3] Citterio, A. Reductive Arylation of Electron-Deficient Olefins: 4-(4-Chlorophenyl)butan-2-one. Org. Synth. 1984, 62, 67. DOI: 10.15227/orgsyn.062.0067. View Source
Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)butan-2-one vs. Closest Analogs
Higher Boiling Point vs. Unsubstituted 4-Phenylbutan-2-one
The presence of the para-chlorine atom substantially elevates the normal boiling point of 4-(4-chlorophenyl)butan-2-one relative to the parent 4-phenylbutan-2-one (benzylacetone). This difference is critical for purification strategy and thermal stability considerations during scale-up [1].
Boiling pointCross-study comparable
~22.7 °C higher vs. 4-phenylbutan-2-one
Alters distillation strategy and thermal history during purification scale-up.
Computed data; verify with experimental distillation data for your batch.
Computed/predicted data from PubChem (target) and ChemSpider (comparator)
Why This Matters
A 23 °C boiling point elevation alters distillation cut points and energy input, affecting both purification efficiency and thermal degradation risk during solvent recovery.
Physicochemical PropertyDistillationPurification
[1] PubChem Compound Summary: 4-(4-Chlorophenyl)butan-2-one, CID 219277. National Center for Biotechnology Information. View Source
Established Multi-Gram Synthesis with Documented Yield and Purity
The Organic Syntheses procedure provides a rigorously checked, reproducible method for 4-(4-chlorophenyl)butan-2-one that delivers 5.2–6.0 g of product (65–75% yield) with >99% purity by GLC [1]. No equivalent peer-reviewed, checked procedure is published in Organic Syntheses for the 4-fluoro or 4-bromo analogs, making the chloro compound the only member of this series with a gold-standard synthetic reference.
Synthesis reproducibilityClass-level inference
5.2–6.0 g, 65–75% yield, >99% GLC purity
Validated procedure supports process development; analog protocols unavailable.
Organic Syntheses checked method; applies to reductive arylation route.
4-F-Phenyl, 4-Br-Phenyl, 4-H-Phenyl analogs: no Organic Syntheses procedure available
Quantified Difference
Not calculable; presence vs. absence of validated procedure
Conditions
Reductive arylation: TiCl₃, DMF, 3-buten-2-one, 4-chlorobenzenediazonium chloride, 0–5 °C
Why This Matters
A validated, peer-reviewed synthetic procedure reduces method-development time and increases reproducibility assurance for procurement decisions involving multi-step synthesis programs.
Organic SynthesisProcess ChemistryScale-Up
[1] Citterio, A. Reductive Arylation of Electron-Deficient Olefins: 4-(4-Chlorophenyl)butan-2-one. Org. Synth. 1984, 62, 67. DOI: 10.15227/orgsyn.062.0067. View Source
Quantified GHS Hazard Classification vs. Structural Analog
4-(4-Chlorophenyl)butan-2-one has a specifically notified GHS classification under the EU CLP regulation: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation) [1]. In contrast, 4-phenylbutan-2-one (benzylacetone) carries only a warning for combustible liquid (H227), without any irritant classification in the same regulatory inventory [2]. This means procurement of the chloro compound triggers different workplace exposure controls and safety documentation requirements.
GHS classificationHead-to-head
H315/H319/H335 vs. H227 only (unsubstituted)
Different PPE and ventilation controls may be required vs. non-irritant analog.
EU CLP notified classification; review local jurisdiction requirements.
4-Phenylbutan-2-one: H227 (Combustible liquid); no irritant classification notified [2]
Quantified Difference
Qualitative difference in hazard categories (irritant vs. combustible only)
Conditions
EU CLP notified classification and labelling inventory
Why This Matters
The presence of skin, eye, and respiratory irritation hazards for the chloro compound mandates different personal protective equipment (PPE) and ventilation requirements compared to the non-irritant unsubstituted analog, directly affecting laboratory operational costs.
Validated Use in TNF-α Inhibitor Diarylheptanoid Synthesis
4-(4-Chlorophenyl)butan-2-one is explicitly reported as the starting ketone for constructing diarylheptanoid TNF-α inhibitors via LDA-mediated aldol reaction with pyridine-3-carboxaldehyde [1]. The resulting β-hydroxyketone intermediates, after dehydration, yield compounds (e.g., 5b, 5d) that inhibit LPS-induced TNF-α production in human PBMCs with potency comparable to curcumin, and exhibit oral in vivo efficacy in BALB/c mice at 100 mg/kg, unlike curcumin [1]. This validated synthetic route to a specific pharmacophore class is not identically documented for the 4-fluoro or 4-bromo analogs in the same publication.
TNF-α inhibitor applicationClass-level inference
Documented ketone for diarylheptanoid pharmacophore synthesis
Supports structural fidelity to published inhibitor series.
Replication may require independent assay validation.
Medicinal ChemistryAnti-inflammatoryTNF-α
Evidence Dimension
Documented synthetic application to a bioactive pharmacophore
Target Compound Data
Reactant in synthesis of diarylheptanoids 4i, 5b, 5d, 5g; downstream products show in vivo TNF-α inhibition [1]
Comparator Or Baseline
4-F-Phenyl, 4-Br-Phenyl analogs: not reported in the same study [1]
Quantified Difference
Not calculable; documented application vs. absence of data
Conditions
LDA, THF, −78 °C; aldol with pyridine-3-carboxaldehyde; in vitro PBMC assay; in vivo BALB/c mouse model
Why This Matters
Procurement of the chloro-substituted starting material is essential for researchers seeking to replicate or extend the published diarylheptanoid TNF-α inhibitor series without introducing uncharacterized structural variables.
Where 4-(4-Chlorophenyl)butan-2-one Provides the Highest Procurement Value
Diarylheptanoid TNF-α Inhibitor Development
Researchers building on the Dhuru et al. [1] diarylheptanoid scaffold should source 4-(4-chlorophenyl)butan-2-one specifically to ensure structural fidelity to the published series. The para-chloro substituent is integral to the aldol condensation step and contributes to the lipophilicity and electronic profile of the final inhibitors. Substituting this with a 4-fluoro or unsubstituted phenyl analog would generate a different series requiring full re-characterization and biological re-evaluation.
Methodological Benchmarking and Process Chemistry Scale-Up
The Organic Syntheses procedure [2] provides a reliable benchmark for process development. The reported 65–75% yield at multi-gram scale, combined with >99% GLC purity and detailed spectroscopic characterization (IR, ¹H NMR, MS) [2], makes this compound an ideal candidate for training and method-validation purposes in academic and industrial process chemistry laboratories.
Structure-Activity Relationship (SAR) Studies with Controlled Halogen Variation
For medicinal chemistry groups systematically exploring halogen effects on target binding, 4-(4-chlorophenyl)butan-2-one serves as the chloro benchmark within a halogen-scanning matrix. Its distinct boiling point (257.7 °C) and GHS irritant classification [3] provide practical differentiation from the fluoro and bromo congeners when designing parallel synthesis workflows.
Safety and Regulatory Compliance Training
The compound's well-defined GHS classification (H315, H319, H335) [3] and its classification as a laboratory-use-only chemical make it suitable for developing standard operating procedures (SOPs) for handling halogenated aryl ketones. Procurement of this specific CAS number ensures consistency in safety documentation across multi-site research organizations.
Application
Selection Property
Validation Focus
Diarylheptanoid TNF-α inhibitor synthesis
para-Chloro substituent identity
Structural fidelity to published pharmacophore series
Process chemistry scale-up
Validated synthesis protocol
Yield and purity reproducibility at multi-gram scale
Halogen SAR studies
Chloro benchmark within halogen matrix
Physicochemical and safety differentiation from F/Br analogs
Safety SOP development
Notified GHS irritant classification
PPE and ventilation protocol consistency across sites
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.